Methyl-d3 Stearate

Description

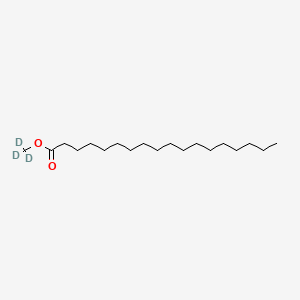

Structure

2D Structure

Properties

IUPAC Name |

trideuteriomethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEUJPJOZXNMSJ-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Deuterated Lipid Analogs

Stereoselective and Regioselective Deuteration Strategies

Achieving stereoselectivity and regioselectivity in the deuteration of fatty acids is paramount for synthesizing precisely labeled molecules like Methyl-d3 stearate (B1226849). Various strategies have been developed to introduce deuterium (B1214612) atoms at specific positions within a molecule.

One common approach involves the use of metal catalysts. For instance, methods have been developed for the specific deuterium labeling of 4-oxo-2(E)-nonenal (ONE) at various positions, including C-2, C-3, and C-9. nih.gov This is accomplished through the selective reduction of an alkyne intermediate using reagents like lithium aluminum deuteride, followed by quenching with deuterium oxide. nih.gov Such methods demonstrate the potential for controlled deuterium incorporation at specific sites within a lipid-like molecule.

Fungal peroxygenases have also shown promise in the regioselective and stereoselective epoxidation of polyunsaturated fatty acids. nih.gov While this method focuses on epoxidation rather than direct deuteration, the enzymatic control over reaction sites highlights the potential for biocatalytic approaches to achieve high selectivity in lipid modifications. nih.gov

Isotopic Exchange Approaches for Terminal Methyl Deuteration

Terminal methyl deuteration, as required for Methyl-d3 stearate, can be achieved through several isotopic exchange methods. A prevalent method is the esterification of stearic acid with deuterated methanol (B129727) (CD₃OD). This reaction is often catalyzed by lipases, such as Candida antarctica lipase (B570770) B, and can be performed under solvent-free conditions.

Another strategy involves direct hydrogen isotope exchange, where protium (B1232500) atoms are replaced by deuterium. This can be facilitated by transition-metal catalysts. researchgate.net For example, heterogeneous catalysts like platinum on carbon (Pt/C) have been used for the deuteration of saturated fatty acids in a mixture of isopropanol (B130326) and deuterium oxide (D₂O). researchgate.net The degree of deuteration can be enhanced by using a fully deuterated solvent system. researchgate.net

A classic method for preparing methyl esters of fatty acids is through transesterification. aocs.org This involves reacting the parent lipid (in this case, a triglyceride containing stearic acid) with methanol in the presence of a catalyst like sodium methoxide. aocs.org To produce this compound, deuterated methanol would be used in this process.

Chemoenzymatic Synthesis of Complex Deuterated Fatty Acid Derivatives

Chemoenzymatic synthesis combines the efficiency and scalability of chemical reactions with the high specificity of enzymatic catalysis to produce complex molecules. This approach is particularly valuable for synthesizing deuterated fatty acid derivatives with high purity. acs.orgacs.org

A notable example is the synthesis of chain-deuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). acs.orgacs.org This multi-step process utilizes both chemical esterification and enzyme-catalyzed reactions to introduce deuterated fatty acid chains at specific positions on the glycerol (B35011) backbone. acs.orgacs.org Lipases, such as those from Rhizomucor miehei, are employed for their regioselectivity, ensuring the correct placement of the deuterated acyl chains. acs.org

This modular approach allows for the synthesis of highly pure, mixed-acyl phospholipids (B1166683) and can be adapted for the production of other complex deuterated lipids. acs.orgacs.orgeuropa.eu For instance, bacterial fatty acid synthases can be used to produce activated fatty acids in situ from simple precursors like acetyl-CoA and malonyl-CoA, which can then be incorporated into lipid structures. biorxiv.org

Purification and Characterization of Isotopic Purity in Synthesized this compound

Following synthesis, the purification and characterization of this compound are critical to ensure its suitability for its intended application. Determining the isotopic purity and confirming the structural integrity of the labeled compound are key aspects of this process. rsc.org

Purification: Standard organic chemistry techniques are employed for purification. These can include:

Extraction: The product is often extracted from the reaction mixture using an organic solvent like ethyl acetate. google.com

Washing: The organic layer is typically washed with solutions like dilute potassium carbonate to remove acidic impurities. aocs.org

Distillation: Vacuum distillation can be used to purify the methyl ester and remove any residual color. aocs.org

Chromatography: Column chromatography is a powerful technique for separating the desired product from byproducts and unreacted starting materials. nih.gov

Characterization and Isotopic Purity Analysis: A combination of analytical techniques is used to confirm the structure and determine the isotopic enrichment of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for assessing both the chemical purity and the isotopic enrichment of this compound. nih.govnih.gov The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the quantification of the deuterated species relative to any remaining unlabeled compound. bioscientifica.com Derivatization to fatty acid methyl esters (FAMEs) is a common step prior to GC-MS analysis. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the exact position of the deuterium labels within the molecule. rsc.org While ¹H NMR can show the disappearance of a signal at the site of deuteration, ²H NMR directly observes the deuterium nucleus, confirming its presence and location.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides highly accurate mass measurements, which can be used to confirm the elemental composition and the number of deuterium atoms incorporated into the molecule. rsc.orgnih.gov

The combination of these techniques provides a comprehensive analysis of the synthesized this compound, ensuring high chemical and isotopic purity. rsc.org

Table of Analytical Techniques for Isotopic Purity Determination

| Analytical Technique | Information Provided | Reference |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Chemical purity, isotopic enrichment, quantification of labeled vs. unlabeled species. | nih.govbioscientifica.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the structural integrity and precise location of deuterium atoms. | rsc.org |

Application in Quantitative Lipidomics and Metabolomics Research

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Complex Biological Matrices

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex samples. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample prior to any sample preparation or analysis steps. This isotopically labeled compound, often referred to as an internal standard, is chemically identical to the endogenous analyte but has a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during extraction, derivatization, and chromatographic separation. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. Consequently, the ratio of the signal intensity of the endogenous analyte to that of the isotopically labeled internal standard in the mass spectrometer remains constant, allowing for accurate quantification despite sample losses or variations in instrument response.

Role of Methyl-d3 Stearate (B1226849) as an Internal Standard in GC-MS and LC-MS

Methyl-d3 Stearate, a methylated form of stearic acid with three deuterium atoms on the methyl group, serves as an excellent internal standard for the quantification of fatty acids, particularly stearic acid and other related long-chain fatty acids. Its application is prevalent in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based lipidomics.

In GC-MS analysis , lipids are typically extracted from biological matrices and then derivatized to form Fatty Acid Methyl Esters (FAMEs) to increase their volatility for gas chromatographic separation gcms.czcreative-proteomics.com. This compound is added to the sample before the extraction and derivatization steps. Since it is already in the methylated form, it can effectively account for variations in the derivatization reaction efficiency for stearic acid. In the mass spectrometer, this compound and the endogenous methyl stearate will have very similar retention times but will be distinguishable by their mass-to-charge ratios (m/z) due to the three-dalton mass difference. For instance, in selected ion monitoring (SIM) mode, specific ions for both the analyte and the internal standard can be monitored to ensure high selectivity and sensitivity nih.govnih.gov.

In LC-MS analysis , which is often used for the analysis of intact lipids, a deuterated lipid standard, such as a triglyceride or phospholipid containing a d3-stearoyl chain, would be more appropriate. However, for the analysis of free fatty acids by LC-MS, this compound can be used post-derivatization, or more commonly, a deuterated stearic acid (e.g., Stearic acid-d3) is used as the internal standard before derivatization. The principle remains the same: the isotopically labeled standard co-elutes with the analyte and allows for accurate quantification by correcting for matrix effects and ionization suppression nih.gov.

Method Development for Absolute Quantification of Analytes in Biological Samples

The development of a robust method for the absolute quantification of fatty acids using this compound as an internal standard involves several critical steps. The goal is to establish a reliable relationship between the concentration of the analyte and the response ratio of the analyte to the internal standard.

A typical workflow for method development includes:

Sample Preparation: This involves the extraction of lipids from the biological matrix, such as plasma, serum, or tissue homogenates lipidmaps.org. A known amount of this compound is spiked into the sample at the earliest stage to ensure it undergoes all subsequent processing steps alongside the endogenous analytes.

Derivatization: For GC-MS analysis, the extracted fatty acids are converted to their corresponding FAMEs. This is a crucial step to improve the chromatographic properties of the analytes gcms.cz.

Calibration Curve: A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of the analyte (e.g., methyl stearate) and a constant concentration of the internal standard (this compound). The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The linearity of this curve is a key indicator of the method's performance.

Validation: The method is validated to ensure its accuracy, precision, selectivity, sensitivity (limit of detection and limit of quantification), and stability. This involves analyzing quality control (QC) samples with known concentrations of the analyte in the relevant biological matrix.

Below is an example of a data table that might be generated during the validation of a GC-MS method for the quantification of stearic acid using this compound.

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Internal Standard | IS Quantifier Ion (m/z) |

| Methyl Stearate | 18.25 | 298.3 | 74.1 | This compound | 301.3 |

| Methyl Palmitate | 16.50 | 270.3 | 74.1 | Methyl-d3 Palmitate | 273.3 |

| Methyl Oleate (B1233923) | 18.10 | 296.3 | 55.1 | Methyl-d3 Oleate | 299.3 |

This table illustrates typical parameters for a GC-MS method. The quantifier ion is used for concentration calculations, while the qualifier ion is used for confirmation of the analyte's identity.

Strategies for Minimizing Matrix Effects and Enhancing Analytical Precision

Matrix effects occur when components of the biological sample other than the analyte of interest interfere with the ionization process in the mass spectrometer, leading to either suppression or enhancement of the analyte signal. This can significantly impact the accuracy and precision of quantification. The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects nih.govnih.gov.

Since this compound co-elutes with the endogenous methyl stearate and has nearly identical physicochemical properties, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is largely canceled out.

Additional strategies to minimize matrix effects and enhance analytical precision include:

Effective Sample Cleanup: Employing solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the sample extract before analysis.

Chromatographic Separation: Optimizing the GC or LC method to achieve good separation of the analyte from other matrix components.

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating their effect on ionization nih.gov.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample matrix to ensure that the standards and samples experience similar matrix effects.

Integration of this compound in Multi-Omics Research Workflows

In the era of systems biology, integrating data from different "omics" platforms (e.g., genomics, transcriptomics, proteomics, and metabolomics) is crucial for a comprehensive understanding of biological systems. Lipidomics, a subset of metabolomics, provides critical insights into cellular function and disease pathogenesis. This compound and other isotopically labeled standards are essential for generating the high-quality, quantitative data required for meaningful multi-omics integration.

Targeted vs. Semi-Targeted Lipidomics Approaches

The choice of lipidomics approach depends on the research question. This compound is a valuable tool in both targeted and semi-targeted workflows.

Targeted Lipidomics: This approach focuses on the accurate quantification of a predefined set of known lipids. It is a hypothesis-driven approach that offers high sensitivity, specificity, and quantitative accuracy lcms.cz. In targeted fatty acid analysis, this compound is used as an internal standard to quantify stearic acid and potentially other saturated fatty acids by applying response factors. This approach is ideal for validating biomarkers or monitoring specific metabolic pathways.

Semi-Targeted Lipidomics: This approach combines elements of both targeted and untargeted analysis. It aims to quantify a defined set of known lipids while also detecting and identifying other, potentially unknown, lipids in the sample nih.gov. In a semi-targeted workflow, a suite of isotopically labeled internal standards, including this compound, representing different lipid classes, is used. While this compound provides absolute quantification for stearic acid, it can also be used for the semi-quantification of other structurally similar fatty acids for which specific standards are not available. This approach is useful for hypothesis generation and exploring broader changes in the lipidome.

The following table outlines the key differences between these two approaches:

| Feature | Targeted Lipidomics | Semi-Targeted Lipidomics |

| Goal | Absolute quantification of specific, predefined lipids. | Quantification of a defined set of lipids and detection of other unknowns. |

| Approach | Hypothesis-driven. | A hybrid of hypothesis-driven and exploratory. |

| Scope | Narrow, focused on a few to hundreds of lipids. | Moderate, covering a defined set of knowns plus other detected features. |

| Quantification | High (absolute quantification). | Medium to high (absolute for targeted portion, relative for unknowns). |

| Internal Standards | Essential for each analyte or class. | A representative panel of standards is used. |

High-Throughput Quantification in Large-Scale Studies

Large-scale epidemiological and clinical studies often involve the analysis of thousands of biological samples. High-throughput quantification methods are essential to handle such large sample sets in a timely and cost-effective manner. The use of this compound and other internal standards is critical for maintaining data quality and consistency across multiple analytical batches and over extended periods.

Robotic sample preparation platforms can be employed to automate the addition of internal standards, extraction, and derivatization steps, significantly increasing throughput and reducing manual error nih.govresearchgate.net. Fast GC or ultra-high-performance liquid chromatography (UHPLC) methods can be developed to reduce the analysis time per sample without compromising chromatographic resolution.

In these high-throughput workflows, the consistent and precise addition of internal standards like this compound is paramount. It allows for the normalization of data across different batches and instruments, ensuring that the observed biological variations are genuine and not artifacts of the analytical process. This robustness is a prerequisite for the reliable biomarker discovery and systems-level analysis that are the goals of large-scale multi-omics studies.

Method Validation and Quality Control in Isotope-Labeled Assays

In quantitative lipidomics and metabolomics, the reliability and comparability of data are paramount. The use of stable isotope-labeled internal standards, such as this compound, is fundamental to achieving high-quality, reproducible results. These standards are critical components in both the initial validation of an analytical method and the ongoing quality control (QC) required to ensure its performance over time.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. mdpi.com It ensures that the method is accurate, precise, and robust. Isotope-labeled internal standards are essential in this process, particularly for mass spectrometry (MS)-based techniques, as they co-elute with the endogenous analyte and experience similar conditions during sample preparation, extraction, and ionization. nih.gov This co-behavior allows the standard to compensate for variations in sample handling and instrument response.

Quality control involves the systematic monitoring of the analytical process to ensure that results are reliable. nih.gov This is often achieved by analyzing QC samples—typically pooled samples representative of the study matrix—at regular intervals throughout an analytical batch. metabolomicsworkbench.org The consistent response of the internal standard within these QC samples provides a measure of the stability and performance of the analytical system. metabolomicsworkbench.orgnih.gov

Key Parameters in Method Validation Using Isotope-Labeled Standards

The validation of a quantitative assay using an internal standard like this compound involves assessing several key performance characteristics. These parameters and their typical acceptance criteria are crucial for establishing the reliability of the method.

| Validation Parameter | Description | Role of this compound (as Internal Standard) | Typical Acceptance Criteria |

| Accuracy | The closeness of the measured value to the true value. | A known quantity of the standard is added to a sample matrix (spiking). The method's accuracy is determined by how well it can measure this known concentration, calculated as percent recovery. nih.govresearchgate.net | Recovery within 85-115% of the known value. sigmaaldrich.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV). | The standard helps normalize the data, and precision is evaluated by analyzing replicate samples on the same day (intra-day or repeatability) and on different days (inter-day or intermediate precision). researchgate.net | RSD or CV ≤ 15-20%. nih.gov |

| Linearity & Range | The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. | A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against a series of known analyte concentrations. The standard normalizes the response. mdpi.comsigmaaldrich.com | Coefficient of determination (R²) > 0.99. sigmaaldrich.com |

| Selectivity/Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | The unique mass-to-charge ratio (m/z) of the deuterated standard allows it to be distinguished from the endogenous, unlabeled analyte and other matrix components, ensuring that the signal is specific to the compound of interest. nih.gov | No significant interfering peaks at the retention time and m/z of the analyte and the internal standard. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The internal standard helps to ensure reliable measurement at low concentrations by providing a stable reference signal. | A signal-to-noise ratio of ≥ 10, with acceptable precision (e.g., RSD ≤ 20%). |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The internal standard helps to buffer the quantification against minor changes in analytical conditions (e.g., column temperature, mobile phase composition), ensuring the method's reliability in routine use. | The results should remain within the established precision and accuracy criteria despite small variations. |

Application in Quality Control

Once a method is validated, this compound continues to play a vital role in routine quality control. QC samples are analyzed alongside unknown samples in each analytical batch. metabolomicsworkbench.org The consistent measurement of the internal standard's signal across all injections, including calibration standards, QC samples, and unknown samples, confirms the stability of the liquid chromatography and mass spectrometry systems. nih.gov Furthermore, the calculated concentration of the endogenous analyte in the QC samples is monitored. If the QC sample results fall within predefined limits (e.g., ±15% of the nominal value), it provides confidence that the analytical run is valid and the data for the unknown samples are reliable. nih.gov This ongoing monitoring is crucial for large-scale studies where samples may be analyzed over several days or weeks, as it allows for the correction of batch-to-batch variation and ensures data comparability across the entire study. nih.govnih.gov

Mechanistic Investigations of Lipid Metabolism Pathways Utilizing Methyl D3 Stearate

Tracing Fatty Acid Uptake and Intracellular Trafficking

The use of isotopically labeled fatty acids like methyl-d3 stearate (B1226849) is fundamental to understanding how cells absorb and transport fatty acids. nih.gov Studies utilizing deuterated stearic acid have demonstrated its uptake and subsequent accumulation within lipid droplets in cells. nih.gov This process is crucial for understanding lipid storage and metabolism. nih.gov

Research has shown that once taken up by cells, fatty acid methyl esters such as methyl-d3 stearate are hydrolyzed to free fatty acids. nih.gov These liberated fatty acids are then available for various metabolic processes, including incorporation into phospholipids (B1166683) and neutral lipid esters, or oxidation for energy. nih.gov The ability to trace the movement of the deuterated label from this compound provides a direct method to quantify the dynamics of fatty acid uptake and their subsequent intracellular destinations.

Key regulatory points in the cellular uptake of long-chain fatty acids include their solubility, the driving forces for their entry into the cell membrane, the roles of both diffusion and protein-mediated transport across the plasma membrane, and the activity of enzymes like fatty acyl-CoA synthetase. nih.gov The use of labeled tracers like this compound helps to dissect these individual steps. For instance, studies have shown that the efficiency of deuterated stearic acid uptake can be influenced by its concentration in the surrounding medium and the duration of exposure. nih.gov

Table 1: Factors Influencing Deuterated Stearic Acid Uptake in Oocytes This table is generated based on data from a study on cat oocytes and may not be representative of all cell types.

| Factor | Observation |

|---|---|

| Concentration in Culture Medium | Uptake efficiency decreases with increasing concentration. nih.gov |

| Duration of In Vitro Culture | Uptake efficiency decreases with longer culture times. nih.gov |

| Molar Ratio to Bovine Serum Albumin | Modifies the concentration dependence of lipid uptake at certain concentrations. nih.gov |

Elucidation of Stearic Acid Desaturation Pathways (e.g., Stearoyl-CoA Desaturase Activity)

Stearoyl-CoA desaturase (SCD) is a critical enzyme that introduces a double bond into saturated fatty acids, converting them into monounsaturated fatty acids. nih.govresearchgate.netmdpi.com Specifically, SCD converts stearoyl-CoA to oleoyl-CoA. uniprot.org this compound is an invaluable tracer for studying the activity of this pathway. researchgate.net

By introducing this compound to cells, researchers can track its conversion to deuterated oleate (B1233923). researchgate.net This allows for a direct measurement of SCD activity. For example, in a study using human retinal pigment epithelial cells, treatment with fenretinide (B1684555) was shown to decrease the ratio of oleate to stearate, indicating a reduction in SCD enzyme activity, which was quantified using this compound. researchgate.net

The activity of SCD is crucial for maintaining the correct ratio of saturated to monounsaturated fatty acids, which impacts cellular functions and is implicated in various metabolic diseases. mdpi.comresearchgate.net Studies have shown that the ratio of oleic acid (18:1) to stearic acid (18:0) is a key indicator of SCD1 activity. nih.govmdpi.com

Table 2: Impact of Fenretinide on SCD Activity in ARPE-19 Cells This table is generated based on data from a study investigating the effects of fenretinide on retinal pigment epithelial cells.

| Treatment | Outcome | Implication |

|---|---|---|

| Fenretinide | Decreased the ratio of oleate to stearate. researchgate.net | Reduced SCD enzyme activity. researchgate.net |

| This compound | Used as a tracer to measure the conversion to oleate. researchgate.net | Enabled quantification of the change in SCD activity. researchgate.net |

Analysis of De Novo Lipogenesis and Fatty Acid Elongation Processes

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors. nih.gov This process involves the creation of palmitate, which can then be elongated to form stearate. mdpi.comnih.gov The enzyme ELOVL6 is responsible for the elongation of palmitate to stearate. mdpi.comnih.gov

This compound can be used to trace the products of fatty acid elongation and subsequent modifications. While not a direct measure of DNL from smaller precursors, it allows for the study of the metabolic fate of stearate once it is formed or introduced into the system. For instance, studies have used carbon-13 labeled glucose to trace the de novo synthesis of both palmitate and stearate. nih.gov

In studies investigating the effects of inhibiting certain enzymes, the changes in the levels of stearic acid and its derivatives provide insight into the regulation of these pathways. For example, inhibition of Stearoyl-CoA Desaturase 1 (SCD1) in prostate cancer cells led to a significant increase in stearic acid levels, highlighting the interconnectedness of these metabolic routes. mdpi.com

Table 3: Key Enzymes in Stearate Metabolism

| Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| Fatty Acid Synthase (FASN) | Primary enzyme in de novo lipogenesis. mdpi.com | Acetyl-CoA, Malonyl-CoA | Palmitate mdpi.com |

| ELOVL6 | Elongates palmitate to stearate. mdpi.comnih.gov | Palmitate | Stearate mdpi.comnih.gov |

| Stearoyl-CoA Desaturase 1 (SCD1) | Desaturates stearate to oleate. nih.govmdpi.com | Stearate | Oleate nih.govmdpi.com |

Investigating Beta-Oxidation Dynamics and Related Metabolic Fluxes

Beta-oxidation is the catabolic process by which fatty acid molecules are broken down to produce energy. slideshare.netlibretexts.org In this process, long-chain fatty acids are sequentially cleaved into two-carbon acetyl-CoA units. libretexts.org Isotopically labeled fatty acids, including deuterated forms of stearic acid, are instrumental in quantifying the rate of beta-oxidation.

Studies have shown that stearic acid undergoes beta-oxidation in both mitochondria and peroxisomes. nih.gov By using labeled stearate, researchers can follow the appearance of the label in downstream metabolites, such as shorter-chain fatty acids or acetyl-CoA, providing a measure of the flux through the beta-oxidation pathway. For example, previous studies have used deuterium-labeled stearic acid and palmitic acid to demonstrate that approximately 9% of stearic acid was shortened to palmitic acid. ahajournals.org

The rate of fatty acid oxidation can be influenced by various factors, and understanding these dynamics is crucial for comprehending metabolic health and disease. For instance, comparing the oxidation rates of different fatty acids, such as stearic acid and oleic acid, provides insights into their distinct metabolic fates. ahajournals.org

Table 4: Products of a Single Beta-Oxidation Cycle of Stearoyl-CoA

| Product | Quantity per Cycle | Subsequent ATP Yield (Approximate) |

|---|---|---|

| FADH₂ | 1 | 1.5 ATP libretexts.org |

| NADH | 1 | 2.5 ATP libretexts.org |

| Acetyl-CoA | 1 | 10 ATP libretexts.org |

Role of this compound in Stable Isotopic Tracer-Based Flux Analysis

Stable isotope tracer-based flux analysis, or metabolic flux analysis (MFA), is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.govrsc.orgmdpi.com This method relies on the introduction of a stable isotope-labeled substrate, like this compound, and tracking the distribution of the isotope throughout the metabolic network. nih.govmdpi.com

The use of deuterated compounds like this compound in combination with mass spectrometry allows for sensitive and specific measurement of metabolic fluxes. nih.gov This approach provides dynamic information about lipid metabolism that cannot be obtained from static measurements of metabolite concentrations alone. mdpi.comchromservis.eu For example, by tracking the deuterium (B1214612) label from this compound as it is incorporated into other lipids or broken down, researchers can build quantitative models of lipid metabolism. researchgate.net

MFA has been used to investigate the effects of genetic or environmental perturbations on cellular metabolism. rsc.orgmdpi.com For instance, in studies of cancer cell metabolism, MFA has revealed how fatty acid metabolism is altered and how these changes contribute to tumor growth and survival. nih.govijbs.com The ability to trace the flow of metabolites through various pathways provides a comprehensive understanding of the cellular metabolic phenotype. mdpi.com

Advanced Spectroscopic and Analytical Applications of Methyl D3 Stearate

Utilization in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

The presence of deuterium (B1214612) in methyl-d3 stearate (B1226849) makes it particularly amenable to specialized NMR techniques for probing molecular behavior.

Deuterium NMR for Probing Molecular Environment and Mobility

Deuterium (²H) NMR spectroscopy is a powerful method for studying the structure and dynamics of molecules, especially in organized systems like lipid membranes. caister.comcambridge.orgresearchgate.net The deuterium nucleus possesses a quadrupole moment, and its interaction with the local electric field gradient is highly sensitive to the orientation and motion of the C-D bond. caister.commontclair.edu This makes ²H NMR an ideal technique for investigating the molecular environment and mobility of methyl-d3 stearate.

In studies of lipid bilayers, the deuterium NMR lineshape provides detailed information about the local configurational dynamics. montclair.edu For instance, in a solid or gel-like state, the random orientation of C-D bonds results in a broad "Pake-like" powder pattern. montclair.edu As molecular motion increases, such as the rapid rotation of the deuterated methyl group, the observed quadrupolar splitting is averaged, leading to a characteristic narrowing of the spectral lineshape. montclair.edu This phenomenon allows researchers to distinguish between different phases (e.g., solid-like and liquid-like) and to quantify the degree of molecular ordering and the rates of motion. caister.commontclair.edu

Research on fatty acids and their derivatives, like methyl stearate, has utilized deuterium NMR to characterize their behavior in various matrices. For example, studies on deuterated palmitic acid, a molecule structurally similar to stearic acid, have shown that at lower temperatures, the molecules are primarily rigid solids, with motion restricted to the rapid rotation of the methyl group. montclair.edu As the temperature increases, a more mobile, liquid-like component appears, and the relative amounts of the two phases can be quantified. montclair.edu This ability to monitor phase behavior and molecular dynamics is crucial for understanding the physical properties of lipids and their role in biological and material science applications.

The chemical shifts observed in ²H NMR are very similar to those in proton (¹H) NMR for the same chemical species, with only minor isotope effects. sigmaaldrich.com This similarity allows for straightforward spectral interpretation, often by extrapolating knowledge from the more common ¹H NMR. sigmaaldrich.com For instance, in a sample of methyl-d3-acrylate, where the methyl group is deuterated, ²H NMR can easily identify the chemical shift of the deuterated group, which in turn helps to identify the corresponding residual proton peak in the ¹H NMR spectrum. sigmaaldrich.com

Applications in Multi-Nuclear Magnetic Resonance Imaging (MRSI) for Metabolic Studies

Deuterated compounds, including those derived from or analogous to this compound, are increasingly used as tracers in metabolic studies employing Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopic Imaging (MRSI). researchgate.netnih.govmdpi.comutsouthwestern.edu Deuterium Metabolic Imaging (DMI) is an emerging non-invasive technique that allows for the mapping of the spatial distribution of ²H-labeled substrates and their metabolic products in vivo. researchgate.net

The low natural abundance of deuterium (approximately 0.015%) means there is minimal background signal, making the detection of administered deuterated tracers highly specific. mdpi.comutsouthwestern.edu When a deuterated substrate is introduced into a biological system, its uptake and conversion into various metabolites can be tracked over time. nih.gov For example, deuterated fatty acids can be used to trace fatty acid oxidation pathways. researchgate.netnih.gov The signal from the deuterated molecules and their downstream products, such as deuterated glutamate (B1630785) and glutamine, can be detected and quantified by ²H MRSI, providing insights into metabolic fluxes through pathways like the tricarboxylic acid (TCA) cycle. researchgate.net

Multi-nuclear MRSI, which can detect signals from various nuclei such as ¹H, ¹³C, and ³¹P in addition to ²H, offers a comprehensive view of tissue metabolism. nih.govnih.gov The ability of DMI to observe metabolic processes over longer periods (hours) provides an advantage over some other techniques like hyperpolarized ¹³C-MRI. mdpi.com Although deuterium has a lower gyromagnetic ratio than protons, its fast longitudinal relaxation allows for rapid signal acquisition. nih.gov

The application of ²H MRSI with deuterated tracers holds promise for diagnosing and monitoring metabolic diseases. researchgate.net For instance, it could be used to study alterations in fatty acid metabolism in conditions like fatty liver disease or to assess the metabolic shifts that occur in cancer. researchgate.netgoogle.com The non-invasive nature of the technique makes it particularly valuable for clinical research and diagnostics. utsouthwestern.edunih.gov

Mass Spectrometry-Based Fragmentation Pathway Analysis of Deuterated Analogs

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and structure of compounds. When coupled with isotopic labeling, such as the use of this compound, it becomes a powerful tool for elucidating fragmentation pathways. acs.org The known mass shift of the deuterated methyl group allows for the clear identification of fragments containing this group.

In the electron ionization (EI) mass spectrum of unlabeled methyl stearate, a number of characteristic fragment ions are observed. researchgate.netresearchgate.net A prominent peak is often seen at m/z 74, which corresponds to the McLafferty rearrangement, a characteristic fragmentation of fatty acid methyl esters. researchgate.net Other significant fragments include those resulting from cleavage of the hydrocarbon chain. libretexts.orgchim.lu

By analyzing the mass spectrum of this compound, the fragmentation mechanisms can be confirmed and further detailed. For example, any fragment containing the deuterated methyl ester group will have a mass-to-charge ratio (m/z) that is three units higher than the corresponding fragment in the unlabeled compound. This helps to distinguish between different potential fragmentation routes.

Studies on other deuterated esters have demonstrated the utility of this approach. For instance, the analysis of deuterated butyl and ethyl acetates has been used to interpret their mass spectral fragmentation patterns. acs.org Similarly, research on the mass spectra of trimethylsilyl (B98337) (TMS) esters of deuterated decanoic acids has allowed for the elucidation of the formation mechanisms of various ions. zendy.io These studies show how specific deuterium labeling can be used to track the fate of different parts of the molecule during fragmentation.

The fragmentation of fatty acid methyl esters can be complex, involving various rearrangements. researchgate.net High-resolution mass spectrometry can be used to determine the elemental composition of fragment ions, providing further evidence for proposed fragmentation pathways. researchgate.net The combination of high-resolution MS and isotopic labeling with compounds like this compound offers a robust method for a detailed understanding of the fragmentation behavior of long-chain esters.

Research in Advanced Chromatographic Techniques for Separation and Identification

Chromatography is an essential technique for the separation and purification of compounds from complex mixtures. cpur.infrontiersin.org For isotopically labeled compounds like this compound, chromatographic methods are crucial for verifying purity and for isolating the compound from reaction mixtures or biological extracts. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly used techniques for the analysis of fatty acid methyl esters. nih.govresearchgate.net

In GC, fatty acid methyl esters are separated based on their volatility and interaction with the stationary phase of the column. frontiersin.org Methyl stearate and its deuterated analog have very similar chromatographic properties, but high-resolution capillary GC columns can often achieve separation of isotopologues, or at least confirm their co-elution. GC coupled with mass spectrometry (GC-MS) is a particularly powerful combination, as it provides both retention time data for identification and mass spectra for structural confirmation. acs.org

HPLC, particularly in the reversed-phase mode (RP-HPLC), separates lipids based on their hydrophobicity, which is largely determined by their chain length and degree of unsaturation. mdpi.com While the addition of three deuterium atoms has a minimal effect on the hydrophobicity of methyl stearate, advanced HPLC methods can still be valuable for its analysis. HPLC can be used to separate different classes of lipids before MS analysis, reducing the complexity of the sample and minimizing ion suppression effects. jove.com For instance, normal-phase HPLC can be used to isolate specific lipid classes from a total lipid extract. nih.gov

The use of isotopically labeled internal standards, such as this compound, is a cornerstone of quantitative analysis in both GC-MS and LC-MS. jove.comlipidmaps.org By adding a known amount of the labeled standard to a sample, the concentration of the unlabeled analyte can be accurately determined, correcting for variations in sample preparation and instrument response. This stable isotope dilution method is widely used in lipidomics to quantify individual lipid species. mdpi.comjove.com

Future Directions and Emerging Research Avenues

Potential for Novel Tracer Development in Systems Biology

The use of stable isotope tracers is fundamental to systems biology, enabling the quantitative analysis of metabolic fluxes and network dynamics. tandfonline.com Methyl-d3 Stearate (B1226849), as a labeled saturated fatty acid, holds considerable potential for the development of novel, multi-isotope tracing strategies to dissect the intricacies of lipid metabolism. d-nb.info

Future research is moving towards combining multiple isotope tracers to simultaneously track different metabolic pathways that contribute to lipid synthesis and turnover. d-nb.info For instance, a study could utilize Methyl-d3 Stearate alongside ¹³C-labeled glucose and ¹⁵N-labeled amino acids. This approach would allow researchers to concurrently measure the contribution of dietary fat uptake (traced by this compound), de novo lipogenesis from carbohydrates (traced by ¹³C), and the incorporation of amino acid-derived carbons into lipid backbones. oup.comcambridge.org

Such multi-isotope experiments, analyzed by high-resolution mass spectrometry, can provide a comprehensive, system-wide view of metabolic reprogramming in various physiological and pathological states. researchgate.netmdpi.com The data generated from these studies are invaluable for constructing more accurate and predictive models of metabolic networks.

Table 1: Potential Multi-Isotope Tracer Combinations with this compound

| Isotope Tracer | Metabolic Pathway Traced | Potential Biological Insight |

|---|---|---|

| This compound | Exogenous fatty acid uptake and incorporation | Rate of dietary fat utilization and storage. |

| ¹³C-Glucose | De novo lipogenesis (DNL) | Contribution of carbohydrates to new fatty acid synthesis. oup.com |

| ¹⁵N-Glutamine | Anaplerotic contribution to TCA cycle and lipid synthesis | Role of amino acids in fueling lipid production. mdpi.com |

High-Resolution Spatiotemporal Metabolic Mapping

A significant frontier in metabolic research is understanding not just what is happening, but where and when it is happening within a cell or tissue. researchgate.net High-resolution spatial metabolomics techniques, such as Mass Spectrometry Imaging (MSI), are emerging as powerful tools to visualize the distribution of molecules in biological samples without the need for labeling. researchgate.netchromatographyonline.com When combined with stable isotope tracers like this compound, these technologies enable spatiotemporal metabolic mapping, providing a dynamic picture of lipid localization and flux. acs.org

Future studies will likely employ techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) or Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging to track the journey of the deuterium (B1214612) label from this compound. tandfonline.comcreative-proteomics.com This could reveal, at a subcellular level, how exogenous stearate is transported, where it is stored within lipid droplets, and its incorporation into the membranes of specific organelles like mitochondria or the endoplasmic reticulum. For example, researchers could visualize the differential trafficking of saturated fatty acids in healthy versus cancerous cells, providing insights into the metabolic reprogramming that supports tumor growth. nih.gov This approach offers a significant leap beyond traditional methods that rely on homogenized samples, which lose all spatial context. researchgate.net

Recent advancements in MSI technology are pushing the boundaries of spatial resolution, with some techniques achieving resolutions down to the nanometer scale, making the analysis of metabolites at the subcellular level increasingly feasible. chromatographyonline.com

Table 2: Emerging Technologies for Spatiotemporal Lipid Mapping

| Technology | Principle | Potential Application with this compound | Resolution |

|---|---|---|---|

| MALDI Imaging | A laser desorbs and ionizes molecules from a tissue section coated with a matrix. | Mapping the distribution of deuterated lipids in tissue cross-sections. creative-proteomics.comnih.gov | ~5-20 µm |

| ToF-SIMS | A focused ion beam ejects secondary ions from the sample surface for mass analysis. | High-resolution imaging of deuterated lipid incorporation into cellular membranes. tandfonline.com | Sub-micron |

| 3D OrbiSIMS | Combines a high-resolution mass analyzer with SIMS for 3D chemical imaging. | 3D reconstruction of deuterated lipid distribution within a single cell. tandfonline.com | ~2 µm (biomolecules) |

Development of Automated and Miniaturized Isotope-Dilution Platforms

Isotope dilution mass spectrometry is the gold standard for the accurate quantification of metabolites. nih.gov The future of this technique lies in the development of automated and miniaturized platforms that can increase throughput, reduce costs, and enable point-of-care applications. researchgate.net The use of this compound as an internal standard is perfectly suited for these next-generation systems.

Automation of sample preparation, including liquid-liquid or solid-phase extraction, is a key area of development. researchgate.netmdpi.com Robotic systems can perform these steps with high precision and reproducibility, minimizing human error and handling large numbers of samples efficiently. researchgate.netnih.gov This is particularly important for large-scale clinical or epidemiological studies where hundreds or thousands of samples need to be analyzed.

Furthermore, the miniaturization of mass spectrometers is a rapidly advancing field. wikipedia.orgpurdue.edu Portable and even handheld mass spectrometers are being developed that can perform complex analyses outside of a traditional laboratory setting. purdue.eduacs.org A miniaturized system, coupled with an automated sample preparation front-end, could be used for rapid lipid profiling in a clinical setting, using this compound for precise quantification of stearic acid levels from a small blood sample. acs.orgresearchgate.net Such platforms could revolutionize metabolic monitoring and personalized medicine.

Theoretical and Computational Modeling of Isotope Effects in Biological Systems

While stable isotopes like the deuterium in this compound are powerful tracers, their increased mass can sometimes alter the rates of biochemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), is often considered negligible but can be significant in certain enzymatic reactions. nih.gov Future research will increasingly focus on the theoretical and computational modeling of these isotope effects to refine the interpretation of tracer data.

By using computational methods like Density Functional Theory (DFT) and molecular dynamics simulations, researchers can model the transition states of enzymatic reactions involving deuterated substrates. mdpi.comfiveable.me These models can predict the magnitude of the KIE for specific enzymes that metabolize stearate, such as stearoyl-CoA desaturase. This information is crucial for accurately calculating metabolic fluxes from tracer data, as ignoring a significant KIE can lead to errors in flux determination. nih.govresearchgate.net

Moreover, understanding the subtle perturbations caused by deuteration can itself be a tool. For example, comparing the metabolic outcomes of a fully deuterated stearate versus a specifically labeled one like this compound can provide insights into the mechanisms of specific enzymatic steps. oup.com A recent study on deuterium isotope effects on acid-base equilibrium utilized theoretical models to understand the contributions of intrinsic isotope exchange and medium solvent effects. nih.govmdpi.com Applying similar theoretical frameworks to lipid metabolism could unveil new details about enzyme-substrate interactions and reaction mechanisms. plos.orgportlandpress.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Stearic Acid |

| Glucose |

| Glutamine |

| Palmitate |

| Stearoyl-CoA |

| Glycerol (B35011) |

| Amino Acids |

| Triglycerides |

| Phospholipids (B1166683) |

| Acylcarnitines |

| Acyl-CoAs |

| Cholesterol |

| Ceramide |

| Apolipoprotein |

| Pyruvate |

| Lactate |

| Glutamate (B1630785) |

| Histamine |

| Rifampicin |

| Linolenic acid |

| 17-octadecynoic acid (17-ODYA) |

| Δ9-tetrahydrocannabinol-d3 (Δ9-THC-D3) |

| C-peptide |

Q & A

Q. How is Methyl-d3 Stearate synthesized and characterized in isotopic labeling studies?

this compound is synthesized via esterification of deuterated methanol (CD₃OD) with stearic acid, often catalyzed by sulfuric acid or enzymatic methods. Characterization relies on NMR spectroscopy to confirm deuterium incorporation at the methyl group (δ 0.8–1.2 ppm for CD₃) and mass spectrometry (MS) to verify isotopic purity (e.g., m/z shift of +3 compared to non-deuterated analogs). Researchers must optimize reaction conditions (e.g., temperature, solvent) to minimize isotopic exchange and ensure >98% deuterium enrichment .

Q. What analytical techniques are critical for assessing this compound purity and stability?

- Gas Chromatography-Mass Spectrometry (GC-MS): Separates and quantifies isotopic analogs while detecting impurities.

- High-Performance Liquid Chromatography (HPLC): Validates chemical stability under varying pH and temperature conditions.

- Karl Fischer Titration: Monitors residual moisture, which can accelerate deuterium loss. Stability studies should include accelerated aging tests (40°C/75% RH for 6 months) to model degradation pathways .

Q. How do researchers design controlled experiments to study isotopic effects in lipid metabolism using this compound?

Experimental designs often employ paired comparisons , where deuterated and non-deuterated stearates are administered to the same model system (e.g., cell cultures or murine models). Key parameters include:

- Dosage equivalence: Adjusting molar concentrations to account for isotopic mass differences.

- Sampling intervals: Tracking metabolic incorporation via LC-MS at timed intervals.

- Control groups: Using non-deuterated stearate to isolate isotopic effects on enzymatic hydrolysis rates .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic incorporation efficiency be resolved?

Discrepancies in isotopic incorporation rates (e.g., in lipid bilayer studies vs. free fatty acid assays) often stem from:

- Matrix effects: Differences in cellular uptake due to lipid solubility or carrier proteins.

- Analytical sensitivity: Variations in MS detection limits between labs. To reconcile contradictions, researchers should:

- Perform meta-analyses of published datasets, applying standardized normalization protocols.

- Conduct cross-lab validation studies using harmonized protocols (e.g., identical cell lines and LC-MS settings) .

Q. What advanced statistical methods are suitable for analyzing time-resolved isotopic labeling data?

- Multivariate Data Analysis (MVDA): Identifies hidden patterns in complex datasets, such as correlations between deuterium retention and enzymatic activity.

- D-optimal Experimental Design: Optimizes factor combinations (e.g., temperature, pH) to maximize signal-to-noise ratios in kinetic studies.

- Bayesian Modeling: Predicts metabolic flux rates by incorporating prior data on stearate degradation pathways .

Q. How do isotopic impurities in this compound impact tracer studies, and how can they be mitigated?

Even minor impurities (e.g., non-deuterated methyl groups) can skew metabolic flux calculations. Mitigation strategies include:

Q. What ethical and regulatory considerations apply to using deuterated compounds in human dietary studies?

Researchers must:

- Submit protocols for ethical review , including risk assessments for deuterium exposure (e.g., metabolic burden).

- Adhere to ISO/IEC 17043 guidelines for proficiency testing in isotopic analysis.

- Document disposal methods for deuterated waste per OSHA and EPA regulations to prevent environmental release .

Methodological Resources

- Data Citation: Follow FORCE11’s Data Citation Principles for referencing isotopic datasets .

- Experimental Design Templates: Use D-optimal designs (Table I in ) for multifactor lipid studies.

- Reporting Standards: Structure results using IMRaD format, with emphasis on reconciling data contradictions in the Discussion section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.